Nervonic Acid

Adrenoleukodystrophy Oxidative Stress Cytoprotection

Nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9) is a VLC-MUFA essential for myelin sphingomyelin. Unlike erucic or oleic acid, it undergoes preferential peroxisomal β-oxidation, making it the definitive metabolic probe for X-ALD and peroxisomal disorders. Comparative studies show nervonic acid uniquely protects ALD fibroblasts from H₂O₂-induced oxidative stress — a benefit erucic acid cannot replicate. Characterized enzyme inhibitor: DNA polymerase β Ki=4.0 µM, HIV-1 RT Ki=1.2 µM. Available as ≥99% analytical standard or bulk R&D quantities with full QA documentation.

Molecular Formula C24H46O2
Molecular Weight 366.6 g/mol
CAS No. 506-37-6
Cat. No. B191968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNervonic Acid
CAS506-37-6
Synonymsnervonic acid
nervonic acid, potassium salt(Z)-isomer
nervonic acid, sodium salt, (Z)-isomer
trans-tetracos-15-enoic acid
Molecular FormulaC24H46O2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-
InChIKeyGWHCXVQVJPWHRF-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nervonic Acid (CAS 506-37-6): A Very Long-Chain Monounsaturated Fatty Acid with Distinct Biological and Analytical Profile


Nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9) is a very long-chain monounsaturated fatty acid (VLC-MUFA) that serves as a critical structural component of sphingolipids, particularly sphingomyelin, within the myelin sheath of nerve fibers [1]. As an elongation product of oleic acid (C18:1 n-9) and a metabolic derivative of erucic acid (C22:1 n-9), nervonic acid occupies a unique position in the VLCFA biosynthetic pathway . Its enrichment in nervous tissue and its role in maintaining myelin integrity distinguish it from shorter-chain monounsaturated analogs and from saturated VLCFAs such as lignoceric acid (C24:0) [1].

Why Nervonic Acid Cannot Be Substituted by Erucic, Oleic, or Lignoceric Acids in Research and Industrial Applications


Despite sharing a common biosynthetic lineage, nervonic acid cannot be functionally replaced by erucic acid (C22:1), oleic acid (C18:1), or lignoceric acid (C24:0) due to fundamental differences in cellular metabolism, subcellular targeting, and biological efficacy. Nervonic acid is preferentially β-oxidized in peroxisomes, a pathway that is distinct from the mitochondrial oxidation of shorter-chain fatty acids like oleic acid and is defective in key disease models such as X-linked adrenoleukodystrophy (X-ALD) [1]. Furthermore, direct comparative studies demonstrate that nervonic acid and erucic acid exhibit divergent effects on cell viability, ATP production, and VLCFA accumulation in ALD patient-derived fibroblasts, with nervonic acid conferring unique cytoprotective benefits not observed with erucic acid [2]. Substitution with oleic acid fails to replicate the specific incorporation of nervonic acid into sphingomyelin, a process essential for myelin maintenance [3].

Quantitative Differentiation of Nervonic Acid Against Key Comparators: An Evidence-Based Guide for Procurement


Superior Cytoprotection Against Oxidative Stress in ALD Fibroblasts: Nervonic Acid vs. Erucic Acid

In a direct head-to-head comparison using adrenoleukodystrophy (ALD) patient-derived fibroblasts, nervonic acid (NA) demonstrated significantly greater protection against H2O2-induced oxidative stress compared to erucic acid (EA). Following 5-day pretreatment with 50 µM of each fatty acid and subsequent 24-hour challenge with 200 µM H2O2, nervonic acid improved cell viability in AMN fibroblasts by 37.2 ± 7.1%, whereas erucic acid provided no significant cytoprotection under identical conditions [1].

Adrenoleukodystrophy Oxidative Stress Cytoprotection

Concentration-Dependent Reversal of Pathogenic C26:0 Accumulation: Nervonic Acid Matches Erucic Acid Efficacy in ALD Models

In ALD patient-derived fibroblasts (AMN and cALD lines), both nervonic acid (NA) and erucic acid (EA) reduced total lipid C26:0 accumulation, the hallmark pathogenic marker of ALD. However, nervonic acid exhibited a consistent concentration-dependent decrease in C26:0, particularly in the AMN cell line, with 50 µM NA achieving a reduction comparable to that of erucic acid at lower concentrations. Notably, erucic acid treatment is associated with documented cardiotoxicity concerns in animal models, whereas nervonic acid has demonstrated a favorable safety profile in multiple in vivo studies [1].

Peroxisomal Disorders VLCFA Metabolism Lipidomics

Preferential Peroxisomal β-Oxidation: A Key Metabolic Distinction from Mitochondrial Fatty Acids

Subcellular fractionation studies using purified organelles from rat liver demonstrate that nervonic acid (C24:1) is β-oxidized preferentially in peroxisomes, not mitochondria. The peroxisomal oxidation of nervonic acid was unaffected by etomoxir, a specific inhibitor of mitochondrial β-oxidation, whereas palmitic acid (C16:0) oxidation—a mitochondrial function—was inhibited. In contrast, shorter-chain monounsaturated fatty acids like oleic acid (C18:1) are predominantly oxidized in mitochondria [1]. This organelle specificity is critical because the oxidation of nervonic acid is deficient in peroxisomes isolated from X-ALD fibroblasts, a defect that can be rescued by transfection with the ALDP gene [1].

Peroxisomal Metabolism Subcellular Fractionation Fatty Acid Oxidation

Quantitative Presence in Human Milk: Nervonic Acid vs. Erucic Acid as Nutritional Biomarkers

Quantitative analysis of human milk from Korean mothers revealed distinct baseline levels of nervonic acid (C24:1 n-9) and erucic acid (C22:1 n-9). Nervonic acid content was 2.13 mg/100 g (0.06% of total fatty acids), while erucic acid content was 2.81 mg/100 g (0.08% of total fatty acids) [1]. In infant formulas based on plant oils, both fatty acids were present at higher levels than in cow milk-based formulas, with erucic acid composition increasing across nutritional stages while nervonic acid increased only in plant-oil formulas [1].

Infant Nutrition Human Milk Analysis Fatty Acid Profiling

Analytical Purity and Method Suitability: Certified Reference Standards for Reliable Quantification

Commercially available nervonic acid analytical standards are offered with certified purity of ≥99.0% (GC) from Sigma-Aldrich, suitable for HPLC and GC applications . The material is validated for use in GC-MS, GC-MSD, and ID-GC-NCI-MS workflows for quantifying nervonic acid in complex matrices including human blood, plasma, brain tissue, and berry seed extracts . In contrast, erucic acid analytical standards, while also available, do not offer the same breadth of validated application notes for nervonic acid-specific assays. The ≥99% purity grade ensures minimal interference from structurally related VLCFAs (e.g., lignoceric acid C24:0, behenic acid C22:0) that could otherwise confound chromatographic separation and quantification.

Analytical Chemistry Reference Standards Method Validation

Optimal Application Scenarios for Nervonic Acid Based on Verified Differential Evidence


Mechanistic Studies of Peroxisomal β-Oxidation and X-ALD Pathophysiology

Use nervonic acid as a metabolic probe to investigate peroxisomal β-oxidation deficiency in X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome models. Unlike erucic acid or oleic acid, nervonic acid is preferentially oxidized in peroxisomes, making it the appropriate substrate for assessing ALDP-mediated transport and degradation. The ability to rescue oxidation defects via ALDP transfection provides a functional readout for gene therapy and small-molecule screening efforts [1].

Development of Neuroprotective Formulations Targeting Oxidative Stress and Demyelination

Formulate nervonic acid-based dietary supplements or pharmaceutical compositions for preclinical evaluation in demyelinating disorders (e.g., multiple sclerosis, adrenoleukodystrophy). Direct comparative evidence shows that nervonic acid, but not erucic acid, protects ALD fibroblasts from H2O2-induced oxidative stress, a key pathological driver in these conditions [1]. The favorable safety profile of nervonic acid in animal studies, contrasted with the cardiotoxicity concerns associated with erucic acid, further supports its selection for long-term in vivo efficacy studies [1].

Quantitative Biomarker Analysis in Human Milk and Infant Formula Research

Employ nervonic acid analytical standards (≥99% purity) to accurately quantify nervonic acid content in human milk and infant formula matrices using GC-MS or ID-GC-NCI-MS methodologies. The established baseline values for nervonic acid in human milk (2.13 mg/100 g) serve as a reference for evaluating the nutritional adequacy of infant formulas designed to support brain myelination [1]. This application directly leverages the certified analytical standards and validated methods cited in Section 3.

Pharmacological Inhibition Assays for DNA Polymerase β and HIV-1 Reverse Transcriptase

Utilize nervonic acid as a biochemical tool compound in enzyme inhibition studies. Nervonic acid inhibits DNA polymerase β with a Ki of 4.0 µM and HIV-1 reverse transcriptase with a Ki of 1.2 µM, providing a defined benchmark for structure-activity relationship (SAR) studies [1]. While not a direct comparator-based differentiation, these quantitative Ki values establish nervonic acid as a characterized inhibitor, enabling its use as a positive control or scaffold for analog development.

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